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Compound of Interest

Compound Name: alpha-D-fructopyranose

Cat. No.: B3045317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereochemical

features of α-D-fructopyranose, a fundamentally important monosaccharide in various

biological and pharmaceutical contexts. This document details its structural parameters,

experimental determination methodologies, and its role in metabolic pathways.

Structure and Stereochemistry of α-D-
fructopyranose
α-D-fructopyranose is the six-membered ring form of the ketohexose D-fructose. Its systematic

IUPAC name is (2S,3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol. The pyranose ring is

formed by the intramolecular cyclization of the D-fructose chain, where the hydroxyl group on

carbon 6 attacks the ketone at carbon 2.

The stereochemistry of α-D-fructopyranose is defined by the orientation of the hydroxyl group

at the anomeric carbon (C2). In the α-anomer, the anomeric hydroxyl group is positioned on the

opposite face of the ring relative to the substituent on the other carbon flanking the ring oxygen

(C6). This axial orientation of the hydroxyl group at C2 is a key distinguishing feature of the α-

anomer. The absolute configuration of the chiral centers is inherited from the parent D-fructose

molecule.

Below is a diagram illustrating the chair conformation of α-D-fructopyranose.
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Caption: Chair conformation of α-D-fructopyranose.
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Quantitative Structural Data
Precise experimental structural data for crystalline α-D-fructopyranose is not readily available

due to its lower stability and abundance compared to the β-anomer. However, computational

studies provide highly accurate predictions of its geometric parameters. The following tables

summarize key structural data.

NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the

structure of carbohydrates in solution. The chemical shifts are indicative of the electronic

environment of each nucleus.

Table 1: ¹H and ¹³C NMR Chemical Shifts for D-Fructose Tautomers in D₂O[1]

Tautomer C1 C2 C3 C4 C5 C6

α-D-

fructopyran

ose

64.9 98.8 68.4 70.3 69.9 63.2

β-D-

fructopyran

ose

65.2 98.9 70.4 70.5 72.4 63.6

α-D-

fructofuran

ose

64.2 105.1 77.2 76.0 82.2 63.5

β-D-

fructofuran

ose

63.5 101.9 81.3 76.2 81.3 62.1

keto-D-

fructose
64.6 211.7 72.8 71.4 70.6 63.8

Note: Chemical shifts are in ppm.
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Geometric Parameters (Computational Approximation
for β-D-fructopyranose)
The following tables present computed bond lengths, bond angles, and dihedral angles for the

more stable β-D-fructopyranose, which serves as a close approximation for the α-anomer.

These values were obtained from a semi-experimental mixed estimation method and coupled-

cluster computations.

Table 2: Selected Bond Lengths of β-D-fructopyranose

Bond Length (Å)

C1-C2 1.531

C2-O2 1.411

C2-O5 1.433

C2-C3 1.528

C3-C4 1.524

C4-C5 1.526

C5-O5 1.438

C5-C6 1.516

C6-O6 1.424

Table 3: Selected Bond Angles of β-D-fructopyranose
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Angle Angle (°)

C1-C2-O2 108.9

C1-C2-C3 111.4

O2-C2-O5 108.1

C3-C2-O5 107.5

C2-C3-C4 110.8

C3-C4-C5 110.1

C4-C5-O5 109.8

C4-C5-C6 112.5

O5-C5-C6 107.1

C2-O5-C5 112.9

Table 4: Selected Dihedral Angles of β-D-fructopyranose

Dihedral Angle Angle (°)

O5-C2-C3-C4 56.5

C2-C3-C4-C5 -54.7

C3-C4-C5-O5 56.2

C4-C5-O5-C2 -61.0

C5-O5-C2-C3 61.9

O5-C2-C1-O1 -69.2

C3-C2-C1-O1 170.1

C4-C5-C6-O6 -178.6

O5-C5-C6-O6 59.9
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Disclaimer: The geometric parameters in Tables 2, 3, and 4 are for β-D-fructopyranose as

determined by computational methods and are provided as an approximation for the α-anomer.

Experimental Protocols for Structural Elucidation
The determination of the precise three-dimensional structure of monosaccharides like α-D-

fructopyranose relies on sophisticated analytical techniques, primarily X-ray crystallography

and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography
X-ray crystallography provides atomic-resolution structural information of molecules in their

crystalline state.

Methodology:

Crystallization: A supersaturated solution of the purified monosaccharide is prepared. Slow

evaporation of the solvent or controlled temperature changes induce the formation of single

crystals. This is often the most challenging step, particularly for obtaining high-quality

crystals of a specific anomer.

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of spots

that is recorded on a detector. The crystal is rotated to collect a complete dataset of

diffraction intensities.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The phase problem is solved using computational

methods to generate an initial electron density map. An atomic model is built into this map

and refined against the experimental data to yield the final structure, including bond lengths,

angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the structure and

conformation of carbohydrates in solution.

Methodology:
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Sample Preparation: A small amount of the purified carbohydrate is dissolved in a deuterated

solvent (e.g., D₂O) to minimize the solvent proton signal. An internal standard may be added

for chemical shift referencing.

1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired. The ¹H spectrum

provides information on the chemical environment and coupling of protons, while the proton-

decoupled ¹³C spectrum shows the number of unique carbon atoms.

2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish

connectivity and spatial relationships:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent

carbons).

TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached

to carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons

that are close in space, which is crucial for determining stereochemistry and conformation.

Data Analysis: The combination of these spectra allows for the complete assignment of all

proton and carbon resonances and the determination of the relative stereochemistry and

conformation of the molecule in solution.

Metabolic Pathway: Fructolysis
α-D-fructopyranose, upon ingestion, is primarily metabolized in the liver through a pathway

known as fructolysis. This pathway converts fructose into intermediates that can enter

glycolysis or gluconeogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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